
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-methoxyphenyl)acetamide is a sulfonamide derivative, which is a class of compounds known for their antimicrobial and antitumor activities. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are commonly used in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar sulfonamide derivatives have been synthesized through various chemical modifications. For instance, in the chemical modification of sulfazecin, sulfonic acid derivatives were synthesized starting from a phthalimido precursor . This suggests that the synthesis of the compound may also involve multiple steps, including the formation of an intermediate, which could be further modified to introduce the azepan-1-yl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the indole and azepan-1-yl groups in the compound suggests that it may interact with biological targets in a specific manner, potentially influencing its antimicrobial or antitumor properties. The stereochemistry of such compounds has been shown to affect their activity, with cis stereochemistry often being more favorable .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. The presence of the azepan-1-yl group could make the compound susceptible to nucleophilic attacks, while the indole moiety might participate in electrophilic substitution reactions. The synthesis and modification of such compounds typically involve reactions such as cycloadditions, as seen in the synthesis of beta-lactam antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and sulfonamide groups can affect the compound's hydrophilicity and, consequently, its pharmacokinetic properties. The crystal structure of intermediates, as mentioned in the synthesis of related compounds, can provide insights into the compound's solid-state properties .
Relevant Case Studies
The papers provided do not mention specific case studies involving the compound . However, related sulfonamide derivatives have been evaluated in cell-based antitumor screens and have shown promising results, leading to clinical trials . The gene expression changes induced by these compounds have been characterized using high-density oligonucleotide microarray analysis, providing insights into their mechanism of action and essential pharmacophore structure .
Scientific Research Applications
Antimicrobial Activity : A study by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives, including one closely related to the compound , and found them to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Potential in Asthma and COPD Treatment : A crystalline form of a similar compound was identified as a novel glucocorticoid receptor agonist with potential applications in the treatment of asthma and chronic obstructive pulmonary disease (COPD) (Norman, 2013).
Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, demonstrating significant activity in some compounds (Gopi & Dhanaraju, 2020).
Synthesis and Anticancer Evaluation : Research by Zyabrev et al. (2022) involved the synthesis of 4-arylsulfonyl-1,3-oxazoles, one of which showed significant anticancer activity against certain cancer cell lines (Zyabrev et al., 2022).
Enzyme Inhibitory Potential : Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential, finding substantial inhibitory activity against certain enzymes (Abbasi et al., 2019).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-33-20-10-8-9-19(15-20)26-24(29)18-34(31,32)23-16-28(22-12-5-4-11-21(22)23)17-25(30)27-13-6-2-3-7-14-27/h4-5,8-12,15-16H,2-3,6-7,13-14,17-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLGEPFRAWCFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)
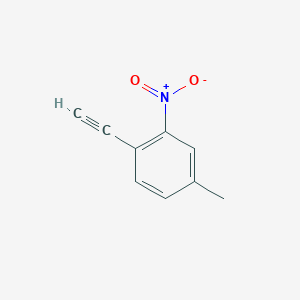
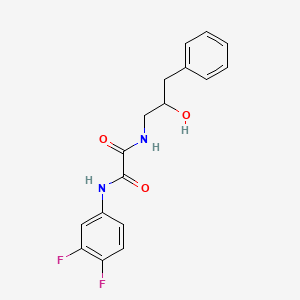
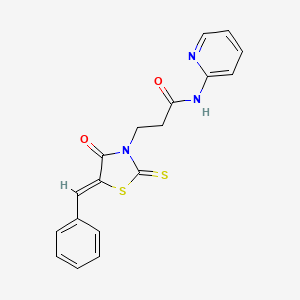
![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)
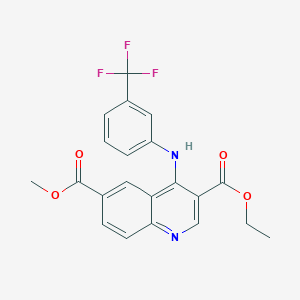
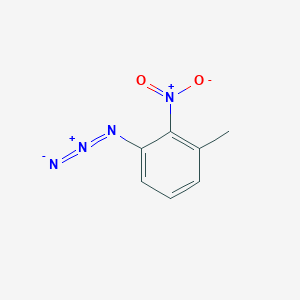
![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)
![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)
![3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002373.png)
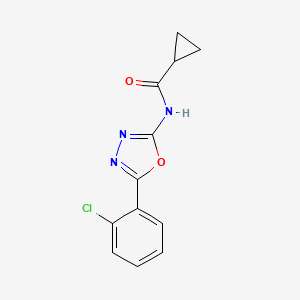
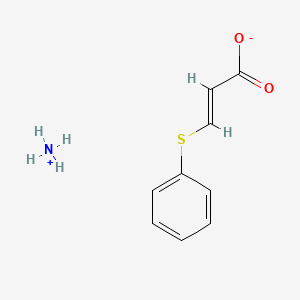
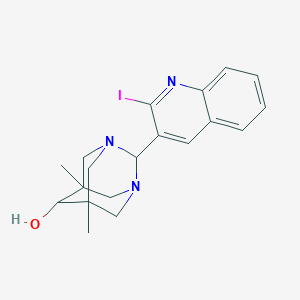
![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)